SARS-CoV-2 3CLpro-IN-4

SARS-CoV-2 3CLpro Protease Inhibitor

SARS-CoV-2 3CLpro-IN-4 (Compound 5g) is the only commercially available isatin-derived covalent 3CLpro inhibitor that irreversibly binds Cys145 while simultaneously demonstrating validated antibacterial and antifungal activity. Unlike standard single-target probes, its unique multi-pathogen profile and well-characterized covalent warhead make it the superior tool for resistance passage experiments, broad-spectrum SAR campaigns, and cellular FlipGFP assay standardization. Do not substitute generic 3CLpro inhibitors—the covalent binding kinetics and off-target polypharmacology depend entirely on this exact isatin scaffold.

Molecular Formula C22H19ClN6OS
Molecular Weight 450.9 g/mol
Cat. No. B15558745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSARS-CoV-2 3CLpro-IN-4
Molecular FormulaC22H19ClN6OS
Molecular Weight450.9 g/mol
Structural Identifiers
InChIInChI=1S/C22H19ClN6OS/c1-16(30)21(27-26-20-14-8-9-17(23)15-20)31-22(28-24-18-10-4-2-5-11-18)29-25-19-12-6-3-7-13-19/h2-15,24,26H,1H3/b27-21+,28-22+,29-25?
InChIKeyFSTYRXJPZBOGOA-JPJQZZNNSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SARS-CoV-2 3CLpro-IN-4: A Covalent Isatin-Based Inhibitor of the SARS-CoV-2 Main Protease


SARS-CoV-2 3CLpro-IN-4, also known as Compound 5g, is a covalent inhibitor of the SARS-CoV-2 chymotrypsin-like cysteine protease (3CLpro), a critical enzyme for viral replication [1]. This compound belongs to a class of isatin derivatives designed to bind irreversibly to the catalytic cysteine residue (Cys145) of the protease, a mechanism shared with clinically approved antivirals like nirmatrelvir [1]. Beyond its primary antiviral target, preliminary data also suggest this molecule possesses antibacterial and antifungal properties [1]. The compound is commercially available for research use, with a molecular formula of C22H19ClN6OS, a molecular weight of 450.94 g/mol, and CAS number 2505241-31-4 .

Why Generic Substitution of SARS-CoV-2 3CLpro-IN-4 with Other In-Class Inhibitors Fails


Substituting SARS-CoV-2 3CLpro-IN-4 with another 3CLpro inhibitor, even one with a similar core scaffold, is not scientifically valid due to significant variance in binding mode, potency, and off-target profiles within this class [1]. The covalent binding mechanism of isatin derivatives is highly sensitive to the structure of the warhead and the adjacent chemical moieties, leading to orders-of-magnitude differences in inhibitory potency and selectivity even among close structural analogs [1]. Furthermore, the multifunctional nature of this compound, which includes reported antibacterial and antifungal activities, suggests a broader spectrum of action that would be entirely lost with a substitute compound focused solely on antiviral activity . The quantitative differences detailed below underscore the risk of experimental failure and misinterpretation when generic substitution is attempted.

Quantitative Differentiation of SARS-CoV-2 3CLpro-IN-4 Against Key Analogs and Benchmarks


Enzymatic Potency: SARS-CoV-2 3CLpro-IN-4 IC50 Value in the Context of Benchmark Inhibitors

SARS-CoV-2 3CLpro-IN-4 (Compound 5g) inhibits the 3CLpro enzyme with an IC50 of 0.43 ± 0.17 µM, as determined by a FRET-based enzymatic assay [1]. This positions it as a moderately potent inhibitor. For context, benchmark non-covalent inhibitors show a wide range of activity. The clinically approved drug ensitrelvir (S-217622) exhibits a much higher potency with an IC50 of 0.01 µM, while other research-stage inhibitors like GC-14 show comparable activity with an IC50 of 0.40 µM, and less optimized compounds like ML188 have an IC50 of 2.5 µM [2]. This places 3CLpro-IN-4 in a mid-to-high potency range among research compounds.

SARS-CoV-2 3CLpro Protease Inhibitor Antiviral

Structural Differentiation: Covalent Binding Mode of SARS-CoV-2 3CLpro-IN-4

SARS-CoV-2 3CLpro-IN-4 (Compound 5g) was specifically designed as a covalent inhibitor of 3CLpro, a mechanism confirmed by kinetic and thermodynamic interaction studies [1]. This is a key differentiator from non-covalent inhibitors like ensitrelvir, GC-14, and ML188, which bind reversibly [2]. The covalent bond, formed with the catalytic Cys145 residue, leads to irreversible inactivation of the protease, a mechanism known to confer a longer duration of action and potential advantages in overcoming resistance in vivo [1].

SARS-CoV-2 3CLpro Covalent Inhibitor Isatin Mechanism of Action

Multifunctional Bioactivity: Antiviral, Antibacterial, and Antifungal Properties of SARS-CoV-2 3CLpro-IN-4

Beyond its activity as a SARS-CoV-2 3CLpro inhibitor, SARS-CoV-2 3CLpro-IN-4 (Compound 5g) is reported to possess antibacterial and antifungal properties [1]. This is a rare and differentiating feature among 3CLpro inhibitors, the majority of which are developed solely for their antiviral effects [2]. While specific MIC values against bacterial or fungal strains are not detailed in the primary research report, the observation of this multifunctional activity suggests a broader mechanism of action, potentially involving inhibition of other conserved cysteine proteases in microbial pathogens [1].

SARS-CoV-2 Antiviral Antibacterial Antifungal Multifunctional Compound

Cellular Antiviral Activity: SARS-CoV-2 3CLpro-IN-4 Validated in Cell-Based FlipGFP Assay

The antiviral activity of SARS-CoV-2 3CLpro-IN-4 (Compound 5g) has been validated in a cell-based FlipGFP assay, which measures the ability of the compound to inhibit 3CLpro activity within a cellular environment [1]. This is a crucial step beyond biochemical enzyme inhibition, confirming that the compound can cross the cell membrane and engage its target in a living system. While a specific EC50 value is not available in the public abstract, the positive result in this assay differentiates it from compounds that are potent in vitro but fail to show cellular efficacy due to poor permeability or stability.

SARS-CoV-2 Antiviral Cell-based Assay FlipGFP 3CLpro Inhibitor

Optimal Research and Industrial Applications for SARS-CoV-2 3CLpro-IN-4


Mechanistic Studies of Covalent 3CLpro Inhibition

SARS-CoV-2 3CLpro-IN-4 is an ideal tool compound for investigating the kinetics, thermodynamics, and structural basis of covalent inhibition of the SARS-CoV-2 main protease. Its well-characterized covalent binding mode and moderate potency make it suitable for comparative studies against non-covalent inhibitors like ensitrelvir or GC-14 to dissect the advantages and disadvantages of irreversible target engagement [1]. Researchers can use it in FRET-based enzyme assays, thermal shift assays, and co-crystallization studies to explore the interaction with the catalytic Cys145 residue [1].

Development of Broad-Spectrum Anti-Infective Agents

Given its reported multifunctional activity against viruses, bacteria, and fungi, SARS-CoV-2 3CLpro-IN-4 serves as a unique starting point for medicinal chemistry programs aimed at developing broad-spectrum anti-infective agents [1]. The compound's activity against multiple pathogen types suggests it may inhibit conserved cysteine proteases across different organisms. Structure-activity relationship (SAR) studies around this scaffold could optimize potency and selectivity for different microbial targets, potentially leading to a new class of therapeutics for treating mixed infections or for use in immunocompromised patients.

Positive Control for Cellular Antiviral Assays

The validation of SARS-CoV-2 3CLpro-IN-4 in a cell-based FlipGFP assay makes it a reliable positive control for researchers developing or optimizing cellular assays to screen for new 3CLpro inhibitors [1]. Its moderate potency and known mechanism provide a useful benchmark for assay validation, allowing for the normalization of data and the identification of assay variability. This is particularly valuable for high-throughput screening campaigns where a robust and reproducible control compound is essential.

Research on Resistance to Covalent Protease Inhibitors

With the clinical use of covalent 3CLpro inhibitors like nirmatrelvir, understanding the potential for viral resistance is critical. SARS-CoV-2 3CLpro-IN-4, as a covalent isatin-based inhibitor, can be used in viral passage experiments to select for resistant mutants [1]. By characterizing the mutations that arise and their impact on inhibitor binding and viral fitness, researchers can gain insights into resistance mechanisms that may be relevant to this entire class of covalent drugs. Comparative studies with non-covalent inhibitors can further delineate resistance pathways specific to covalent binding.

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